2-(6-Aminonaphthalen-2-yl)acetonitrile
Description
Overview of Substituted Naphthalene (B1677914) Derivatives in Organic Chemistry
Naphthalene and its derivatives are fundamental building blocks in organic synthesis and are recognized for their wide array of biological activities. thieme-connect.comnih.gov These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties. thieme-connect.comresearchgate.net The naphthalene core serves as a scaffold for the synthesis of complex organic materials with specific optical and electronic properties. nih.gov
The synthesis of substituted naphthalenes is a highly active area of research due to their importance in the pharmaceutical, agrochemical, and materials industries. nih.gov A variety of synthetic strategies have been developed to construct these derivatives with precise control over regioselectivity. nih.gov Key methods include:
Metal-Catalyzed Reactions: Palladium, copper, rhodium, and iron are frequently used to catalyze the formation of substituted naphthalenes through processes like cross-coupling and annulation reactions. thieme-connect.comresearchgate.netacs.org
Lewis and Brønsted Acid Catalysis: These catalysts are employed in transformations such as cycloadditions and rearrangements to build the naphthalene framework. thieme-connect.comresearchgate.net
Skeletal Editing: Advanced techniques allow for the direct modification of aromatic skeletons, such as converting isoquinolines into naphthalenes, providing novel pathways to uniquely substituted products. nih.gov
Significance of Amino and Nitrile Functional Groups in Molecular Design
The presence of both amino and nitrile functional groups on the same molecule, as in 2-(6-Aminonaphthalen-2-yl)acetonitrile, is of particular interest in molecular design and medicinal chemistry. cutm.ac.insolubilityofthings.com Functional groups are key determinants of a molecule's reactivity, physical properties, and biological activity. solubilityofthings.comresearchgate.netbiotech-asia.org
The Amino Group (-NH₂): The amino group is a primary amine that significantly influences a molecule's properties. chemistrytalk.org It is basic and can accept a proton to form an ammonium (B1175870) cation (R-NH₃⁺), which affects its solubility and ability to interact with biological targets. chemistrytalk.org In drug design, the amino group is crucial as it can act as a hydrogen bond donor, forming strong interactions with proteins and other biological macromolecules. chemistrytalk.org This group is a fundamental component of amino acids, the building blocks of all proteins. chemistrytalk.org
The Nitrile Group (-C≡N): The nitrile, or cyano, group is a versatile and valuable functional group in drug discovery and organic synthesis. nih.govnumberanalytics.com Over 30 FDA-approved pharmaceuticals contain a nitrile moiety. nih.govnih.gov Its significance stems from several key roles:
Bioisostere: The nitrile group can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, allowing for the fine-tuning of a molecule's steric and electronic properties to improve binding affinity. nih.govsioc-journal.cn
Polarity and Binding: As a strong dipole and an excellent hydrogen bond acceptor, the nitrile group can enhance interactions with biological targets. nih.govsioc-journal.cn When attached to an aromatic ring, its electron-withdrawing nature can polarize the π-system, potentially improving π-π stacking interactions. nih.govnih.gov
Metabolic Stability: The nitrile group is generally robust and resistant to metabolism, which can improve a compound's pharmacokinetic profile. nih.govnih.govsioc-journal.cn
Synthetic Intermediate: It is a valuable synthetic handle that can be readily converted into other functional groups, such as amines and carboxylic acids. numberanalytics.comresearchgate.net
| Functional Group | Key Roles | Significance in this compound |
|---|---|---|
| Amino (-NH₂) | Hydrogen bond donor, base, improves water solubility (when protonated). chemistrytalk.org | Potential to interact with biological targets via hydrogen bonding; influences pKa and solubility. |
| Nitrile (-C≡N) | Hydrogen bond acceptor, carbonyl bioisostere, metabolic stability, versatile synthetic precursor. nih.govnumberanalytics.comsioc-journal.cn | Can enhance binding affinity, improve pharmacokinetic properties, and serve as a point for further chemical modification. |
Conceptual Positioning of this compound within Aromatic Heterocyclic Compound Research
While naphthalene itself is an aromatic hydrocarbon, not a heterocycle, the principles of its functionalization place this compound squarely within the broader context of research into complex aromatic systems. This field focuses on how the introduction of functional groups to an aromatic core can generate novel properties for applications in medicine and materials.
The combination of a hydrogen bond-donating amino group and a hydrogen bond-accepting nitrile group on a rigid naphthalene scaffold creates a molecule with defined spatial and electronic characteristics. This makes it a compelling candidate for rational drug design, where such features are exploited to achieve high-affinity and selective binding to protein targets. nih.govsioc-journal.cn Furthermore, in materials science, substituted naphthalenes are investigated for their electronic and photophysical properties, and the specific substituents in this compound could impart useful characteristics for organic electronics or sensors.
Identification of Research Gaps and Opportunities Pertaining to This Specific Chemical Entity
A review of current scientific literature indicates that this compound is a largely uncharacterized compound. This presents significant research gaps and opportunities for investigation.
Key Research Gaps:
Synthesis and Characterization: There is a lack of established, high-yield synthetic routes specifically for this compound. While methods exist for synthesizing related naphthylacetonitriles, optimization for this specific substitution pattern is required. chemicalbook.comgoogle.com
Physicochemical Properties: Fundamental data, including its melting point, boiling point, solubility in various solvents, pKa values, and crystal structure, have not been formally documented. The properties of the parent compound, 2-(naphthalen-2-yl)acetonitrile, are known, but the addition of the amino group will significantly alter these characteristics.
Biological Activity: The potential of this molecule in medicinal chemistry is completely unexplored. Screening its activity against various biological targets (e.g., kinases, transporters, enzymes) could reveal novel therapeutic applications. The dual functionality suggests it could be a valuable fragment or lead compound in drug discovery programs. nih.govnih.gov
Synthetic Utility: Its potential as a building block for more complex molecules has not been investigated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the amino group can undergo a variety of transformations, making it a versatile intermediate for synthesizing novel chemical libraries. numberanalytics.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉N | |
| Molar Mass | 167.21 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 82-84 °C | |
| Boiling Point | 303 °C | |
| Density | 1.092 g/mL at 25 °C |
The exploration of these research avenues could provide valuable insights into the chemistry of bifunctional naphthalenes and potentially lead to the development of new pharmaceuticals or functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(6-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-6-5-9-1-2-11-8-12(14)4-3-10(11)7-9/h1-4,7-8H,5,14H2 |
InChI Key |
TZDYYNDVIQGGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 6 Aminonaphthalen 2 Yl Acetonitrile
Strategies for Naphthalene (B1677914) Core Functionalization
The construction of the substituted naphthalene skeleton is a critical first step in the synthesis of 2-(6-Aminonaphthalen-2-yl)acetonitrile. Various catalytic and cycloaddition strategies have been developed to achieve this, offering different levels of efficiency and regioselectivity.
Palladium-Catalyzed Reactions for Naphthalene Core Construction
Palladium catalysis stands out as a powerful tool for the synthesis of highly substituted naphthalenes. nih.govrsc.org These methods often involve the direct construction of the naphthalene ring from more readily available starting materials. One notable strategy involves a one-pot reaction where arenes and alkynes are treated with palladium acetate (B1210297) and silver acetate. nih.gov This process facilitates the formation of the naphthalene core through a twofold aryl C-H bond activation.
Another approach utilizes the direct ring construction from amides and alkynes, catalyzed by palladium acetate with an inexpensive oxidant under an air atmosphere. rsc.org This method has been shown to produce a variety of highly substituted naphthalenes chemo- and regioselectively in good to excellent yields under mild conditions. rsc.org Furthermore, palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes provides a route to functionalized dihydronaphthalene derivatives, which can be precursors to the desired aromatic system. rsc.org
Table 1: Examples of Palladium-Catalyzed Naphthalene Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Key Features |
| Palladium acetate, silver acetate | Arenes, Alkynes | Highly substituted naphthalenes | One-pot reaction, twofold aryl C-H bond activation. nih.gov |
| Palladium acetate, oxidant | Amides, Alkynes | Highly substituted naphthalenes | Chemo- and regioselective, mild conditions, good yields. rsc.org |
| Palladium precursor, ligand | Naphthalenes | Dearomatized naphthalenes | Diastereoselective, intramolecular Heck-type insertion. rsc.org |
Lewis Acid Catalyzed Transformations in Naphthalene Synthesis
Lewis acids play a significant role in catalyzing the synthesis of naphthalene derivatives through various transformations. Aluminum chloride, for instance, has been identified as an effective catalyst for the alkylation of naphthalene. elsevier.com Gallium trichloride (B1173362) has also been employed in the cyclization of aromatic alkynes with phenyl aldehydes and ketones to conveniently synthesize polysubstituted naphthalene derivatives. tulane.edu
The choice of Lewis acid can dramatically influence the reaction's outcome. For example, in the rearrangement of vinylcyclopropenes, using BF₃·OEt₂ as the catalyst leads to the formation of naphthalenes, whereas Cu(OTf)₂ yields indenes. acs.org Furthermore, Lewis acids like Ga(OTf)₃ can catalyze the ring-opening reactions of donor-acceptor cyclobutanes with 2-naphthols, providing access to highly functionalized naphthalene-fused systems. bohrium.com
Table 2: Lewis Acid Catalyzed Reactions for Naphthalene Synthesis
| Lewis Acid | Reaction Type | Starting Materials | Product Type |
| Aluminum chloride | Alkylation | Naphthalene, 1,2,4,5-tetramethylbenzene | Alkylated naphthalenes. elsevier.com |
| Gallium trichloride | Cyclization | Aromatic alkynes, Phenyl aldehydes/ketones | Polysubstituted naphthalenes. tulane.edu |
| BF₃·OEt₂ | Rearrangement | Vinylcyclopropenes | Naphthalenes. acs.org |
| Ga(OTf)₃ | Ring-opening | Donor-Acceptor cyclobutanes, 2-Naphthols | Naphthalene-fused oxepines. bohrium.com |
Cycloaddition and Annulation Approaches to Naphthalene Systems
Cycloaddition and annulation reactions offer powerful strategies for constructing the naphthalene framework. The Diels-Alder, or [4+2] cycloaddition, reaction is a classic example, though its application to abundant but less reactive aromatic hydrocarbons like naphthalene can be challenging. semanticscholar.org Recent advancements have utilized visible-light energy-transfer catalysis to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. semanticscholar.org
Photochemical [2+2] cycloadditions of naphthalene acrylic acids have also been explored, leading to the formation of cyclobutane (B1203170) products. rsc.org Additionally, electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, Br₂, NBS, and PhSeBr provides a regioselective route to a wide variety of substituted naphthalenes under mild conditions. nih.gov A novel approach involves the nitrogen-to-carbon transmutation of isoquinolines, using a phosphonium (B103445) ylide as the carbon source, to furnish substituted naphthalenes. nih.gov
Introduction of the Amino Group at the C6 Position
Once the naphthalene core with the appropriate substitution pattern is in place, the next crucial step is the introduction of the amino group at the C6 position. Two primary methods for this transformation are the Bucherer amination and the reduction of a nitro precursor.
Bucherer Amination Procedures for Aminonaphthalenes
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. researchgate.net This reaction is a valuable tool for synthesizing naphthalene derivatives, particularly dye intermediates. researchgate.net It can be used to prepare both naphthols from naphthylamines and vice versa. researchgate.net A simple and convergent method for synthesizing 2-amino-6-bromonaphthalenes involves the condensation of secondary amines with the corresponding 2-naphthol (B1666908) under Bucherer conditions. researchgate.net Microwave irradiation has been shown to be an efficient method for carrying out the Bucherer reaction, significantly reducing reaction times. researchgate.net
Reduction of Nitro Precursors to Aromatic Amines
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. The Bechamp reduction, which uses iron in a weakly acidic to weakly alkaline medium, is a conventional method for reducing aromatic nitro compounds to their corresponding amines. google.comgoogle.com This process is applicable to nitro compounds of the phenyl or naphthyl series. google.com
Catalytic hydrogenation offers an alternative to chemical reductants. The catalytic reduction of α-nitronaphthalene to α-naphthylamine has been studied extensively. documentsdelivered.com Various metal-based catalysts can be employed for this transformation. A well-defined iron-based catalyst system, for instance, can reduce nitroarenes to anilines using formic acid as the reducing agent under mild, base-free conditions. organic-chemistry.org
Table 3: Methods for the Reduction of Nitroarenes
| Method | Reducing Agent/Catalyst | Key Features |
| Bechamp Reduction | Iron | Conventional method, weakly acidic to weakly alkaline conditions. google.comgoogle.com |
| Catalytic Hydrogenation | Various metal catalysts (e.g., Iron-based) | Can be performed under mild conditions, base-free options available. organic-chemistry.org |
| Metal-free Reduction | Tetrahydroxydiboron | Performed in water, good functional group tolerance. organic-chemistry.org |
Formation of the Acetonitrile (B52724) Moiety at the C2 Position
The strategic installation of the acetonitrile group at the C2 position of the naphthalene ring is a pivotal step in the synthesis of this compound. Chemists have devised several reliable methods to achieve this, primarily revolving around the transformation of carboxylic acid precursors or through condensation and aromatization reactions.
Synthetic Routes for 2-Naphthylacetonitrile (B189437) Derivatives from Carboxylic Acid Intermediates
A well-established and versatile pathway to 2-naphthylacetonitrile derivatives commences with a corresponding 2-naphthoic acid. This multi-step sequence offers a high degree of control and generally proceeds with good yields. The process typically involves the reduction of the carboxylic acid to an alcohol, its subsequent conversion to a halide, and finally, nucleophilic substitution with a cyanide source.
A crucial starting material for this route is 6-amino-2-naphthoic acid. Its synthesis can be accomplished through methods such as the Bucherer reaction of 6-hydroxy-2-naphthoic acid or by the amination of a halogenated naphthoic acid. researchgate.net Once this intermediate is secured, the transformation of the carboxylic acid to the acetonitrile group can proceed.
The general synthetic protocol is outlined below:
| Step | Transformation | Typical Reagents |
| 1 | Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran (BH₃·THF) |
| 2 | Conversion to Halide | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) |
| 3 | Cyanation | Sodium cyanide (NaCN), Potassium cyanide (KCN) in DMSO or DMF |
This method's adaptability allows for the creation of a wide array of 2-naphthylacetonitrile derivatives by simply varying the substituents on the initial 2-naphthoic acid. google.comjustia.comgoogle.com
Analogous Approaches Involving Knoevenagel Condensation and Heteroaromatization
Alternative synthetic avenues to the 2-naphthylacetonitrile framework utilize condensation and aromatization reactions. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is a noteworthy example. bhu.ac.inwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org
While direct application to this compound may require further adaptation, the synthesis of structurally related compounds demonstrates the principle's viability. For instance, benzylidenemalononitrile (B1330407) derivatives are commonly synthesized through the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds like malononitrile. bhu.ac.in This reaction can be carried out efficiently under various conditions, including solvent-free and at room temperature. nih.govresearchgate.net
Furthermore, tandem reactions involving 2-alkynylbenzonitriles have been shown to produce substituted 1-aminonaphthalene-2-carboxylates, showcasing the power of sequential reactions in building complex naphthalene systems. rsc.org
Considerations for Regioselective Synthesis of 2,6-Disubstituted Naphthalenes
The synthesis of 2,6-disubstituted naphthalenes like this compound demands precise control over the position of the functional groups. The inherent electronic properties of the naphthalene ring and the directing effects of existing substituents heavily influence the outcome of substitution reactions.
Achieving the desired 2,6-substitution pattern often necessitates a carefully planned multi-step synthesis. For example, direct acylation of naphthalenes can be challenging to control. rsc.org However, nickel-catalyzed reductive ring-opening reactions of 7-oxabenzonorbornadienes have emerged as a highly regioselective method for preparing β-acyl naphthalenes. rsc.org
Another strategy involves the [2 + 2 + 2] cycloaddition of a nickel-benzyne complex with 1,3-diynes, which can lead to the regioselective formation of 2,3-dialkynyl naphthalenes. nih.gov While not a direct route to 2,6-disubstitution, it highlights the use of organometallic catalysis in controlling regiochemistry. The development of diastereoselective routes to 2,6-syn-disubstituted tetrahydropyrans, although a different ring system, also underscores the importance of stereochemical control in the synthesis of specifically substituted molecules. nih.gov
Post-Synthetic Chemical Transformations and Functionalization
Once this compound is obtained, its amino and nitrile functional groups serve as versatile handles for further chemical modifications, enabling the creation of a diverse library of derivatives.
Reactions at the Amino Group: Amidation and Alkylation
The primary amino group at the C6 position is readily amenable to a variety of transformations.
Amidation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using a coupling agent) yields the corresponding amides. This is a fundamental reaction for introducing a wide range of acyl groups.
Alkylation: The amino group can be alkylated using alkyl halides to form secondary or tertiary amines. The extent of alkylation can be controlled by the reaction conditions. google.com
These derivatization strategies are crucial in fields like medicinal chemistry for modifying the properties of the parent molecule. mdpi.com
Reactions at the Nitrile Group: Hydrolysis and Cycloadditions
The nitrile group offers another site for chemical elaboration.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, respectively. These products can then undergo further reactions.
Cycloadditions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids.
Formation of Schiff Bases and Coordination Complexes of this compound
Extensive literature searches did not yield specific documented methods for the synthesis of Schiff bases or their subsequent coordination complexes derived directly from this compound. Research focusing on the derivatization of this particular compound into imines and related metal complexes appears to be limited or not publicly available in the searched scientific databases.
While general methodologies for the formation of Schiff bases are well-established, involving the condensation of a primary amine with an aldehyde or ketone, and subsequent formation of metal complexes is a common practice in coordination chemistry, specific experimental data, including reaction conditions, yields, and characterization for derivatives of this compound, are not available. ijacskros.comresearchgate.netsciencepublishinggroup.comekb.eg
Therefore, a detailed discussion with research findings and data tables for the formation of Schiff bases and coordination complexes of this compound cannot be provided at this time due to a lack of specific scientific literature on the subject.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 6 Aminonaphthalen 2 Yl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 2-(6-Aminonaphthalen-2-yl)acetonitrile can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, showcasing a series of multiplets corresponding to the protons on the naphthalene (B1677914) ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing acetonitrile (B52724) (-CH₂CN) substituent. The methylene (B1212753) protons of the acetonitrile group typically appear as a singlet, shifted downfield due to the adjacent nitrile group. The protons of the amino group may appear as a broad singlet, and its chemical shift can be solvent-dependent.
A representative, though not explicitly for this exact molecule, ¹H NMR data set for a related naphthalene derivative in CDCl₃ shows aromatic protons in the range of δ 7.12-7.77 ppm. rsc.org For instance, a doublet of doublets might be observed for a proton coupled to two non-equivalent neighboring protons on the aromatic ring. The exact chemical shifts and coupling constants (J-values) are instrumental in assigning each proton to its specific position on the naphthalene core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show signals for the ten carbons of the naphthalene ring, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons are influenced by the substituents. For instance, the carbon atom attached to the amino group will be shifted upfield compared to the unsubstituted naphthalene, while the carbon attached to the acetonitrile group will be shifted downfield. The nitrile carbon typically appears in the range of 117-120 ppm.
For a similar naphthalene structure, ¹³C NMR data in CDCl₃ showed aromatic carbons resonating between δ 109.27 and 153.25 ppm. rsc.org The quaternary carbons of the naphthalene ring can also be identified, often appearing as less intense signals.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing the connectivity of the protons on the naphthalene ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the acetonitrile group to the naphthalene ring.
The collective data from these 2D NMR experiments provides a robust and unambiguous assignment of the entire molecular structure of this compound. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives a sharp, medium-intensity band around 2240-2260 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1450-1600 cm⁻¹ region.
The Raman spectrum provides complementary information. The C≡N stretch is also typically strong in the Raman spectrum. nist.gov The symmetric stretching vibrations of the naphthalene ring are often more intense in the Raman spectrum compared to the IR spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |
| N-H Stretch (Amine) | 3300-3500 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | <3000 | IR, Raman |
| C≡N Stretch (Nitrile) | 2240-2260 | IR, Raman |
| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman |
These vibrational frequencies serve as a molecular fingerprint, confirming the presence of the key functional groups within the structure. nist.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.
The UV-Vis absorption spectrum arises from the promotion of electrons from the ground state to higher energy excited states. Naphthalene derivatives typically exhibit strong absorption in the ultraviolet region due to π-π* transitions within the aromatic system. researchgate.net The presence of the amino and acetonitrile groups will influence the position and intensity of these absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
Analysis of Absorption Maxima and Vibronic Transitions
The UV-Vis spectrum of a related compound, 2-aminonaphthalene, in acetonitrile shows an absorption maximum at 239 nm. photochemcad.com For this compound, multiple absorption bands are expected. The spectrum may display fine structure, known as vibronic transitions, which result from the coupling of electronic transitions with vibrational modes of the molecule. researchgate.net The analysis of these vibronic bands can provide information about the geometry of the molecule in its excited state.
The fluorescence spectrum reveals the energy emitted as light when the molecule returns from its excited state to the ground state. Many naphthalene derivatives are known to be fluorescent. scispace.com The emission maximum will be at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. The presence of the electron-donating amino group often enhances fluorescence. researchgate.net The study of these properties is crucial for potential applications in areas such as fluorescent probes and materials science. nih.gov
| Spectroscopic Parameter | Expected Characteristics |
| UV-Vis Absorption | |
| λmax | Multiple bands in the UV region, red-shifted compared to naphthalene. |
| Molar Absorptivity (ε) | High values for π-π* transitions. |
| Vibronic Structure | Possible fine structure on absorption bands. |
| Fluorescence Emission | |
| Emission λmax | At a longer wavelength than absorption λmax (Stokes shift). |
| Quantum Yield (Φ) | Dependent on structure and solvent, potentially high due to the amino group. |
Fluorescence Emission Properties and Quantum Yield Determinations
Naphthalene derivatives are known for their unique photophysical and chemical properties, largely due to their rigid planar structure and extensive π-electron conjugation, which often leads to high quantum yields and excellent photostability. nih.gov The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the emission process. For instance, the quantum yield of naphthalene itself in cyclohexane (B81311) is 0.23. omlc.org The introduction of substituents, such as silyl (B83357) groups, onto the naphthalene ring has been shown to significantly increase fluorescence quantum efficiencies. mdpi.com
In the case of push-pull systems, where electron-donating and electron-withdrawing groups are present on an aromatic core, the photophysical properties can be finely tuned. nih.gov For this compound, the amino group acts as an electron donor and the acetonitrile group as an electron acceptor. This "push-pull" nature can lead to interesting fluorescence behavior. The fluorescence emission properties are often solvent-dependent. For example, some piperidine-substituted naphthalimide derivatives exhibit strong emission in nonpolar solvents, with quantum yields as high as 0.821 in dioxane, while the emission decreases drastically in polar solvents. nih.gov This behavior is attributed to intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation. mdpi.com
Table 1: Illustrative Fluorescence Quantum Yields of Naphthalene Derivatives in Various Solvents
| Derivative | Solvent | Quantum Yield (Φf) |
|---|---|---|
| Naphthalene | Cyclohexane | 0.23 omlc.org |
| 1,4-bis(trimethylsilylethynyl)naphthalene | Cyclohexane | 0.85 mdpi.com |
| Piperidine-naphthalimide derivative 7 | Dioxane | 0.821 nih.gov |
| Piperidine-naphthalimide derivative 7 | Acetonitrile | 0.106 nih.gov |
| Piperidine-naphthalimide derivative 8 | Toluene | 0.453 nih.gov |
This table is for illustrative purposes and shows data for related naphthalene derivatives to indicate potential trends.
Solvatochromic Behavior in Related Push-Pull Naphthalene Systems
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of push-pull dyes. mdpi.com This phenomenon arises from the difference in the dipole moments of the ground and excited states. Upon excitation, an intramolecular charge transfer (ICT) occurs, leading to a larger dipole moment in the excited state. mdpi.com Polar solvents stabilize the more polar excited state to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the emission wavelength. mdpi.com
Naphthalene-based push-pull systems, such as those analogous to PRODAN ([1-(6-(dimethylamino)-naphthalen-2-yl)propan-1-one]), are well-studied examples of positive solvatochromism. mdpi.com In these systems, the amino group serves as the electron donor and a carbonyl or other electron-withdrawing group acts as the acceptor. mdpi.com The substitution of different electron-donating and -withdrawing groups on the naphthalene core allows for the tuning of these solvatochromic properties. nih.gov For example, phenothiazine (B1677639) derivatives with a vinylcyclohexenyl-malononitrile acceptor show a bathochromic shift in their maximum absorption wavelength with increasing solvent polarity. nih.gov Similarly, the fluorescence emission of these types of molecules is often more sensitive to solvent polarity than their absorption. nih.gov
Given its structure, this compound is expected to exhibit positive solvatochromism, with its fluorescence emission shifting to longer wavelengths in more polar solvents. This is due to the ICT from the amino group to the cyano group, mediated by the naphthalene π-system. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. libretexts.org For aromatic compounds like naphthalene derivatives, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation of the naphthalene radical cation has been studied in detail and primarily involves the loss of hydrogen (H•), dihydrogen (H2), acetylene (B1199291) (C2H2), and diacetylene (C4H2). aip.orgacs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments.
For this compound, the nominal molecular weight is 196 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 196 would be expected. The fragmentation would likely involve several characteristic pathways. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org Since this compound has two nitrogen atoms, it is expected to have an even molecular weight, which it does.
Characteristic fragmentation patterns for amines often involve α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.org For aromatic amines, the fragmentation can be more complex. In addition to the fragmentation of the naphthalene core, cleavage of the acetonitrile group could occur. The loss of the CH2CN group (40 Da) or the CN group (26 Da) are plausible fragmentation pathways.
Table 2: Predicted Major Fragments for this compound in Mass Spectrometry
| Fragment | m/z (Nominal) | Description |
|---|---|---|
| [M]+• | 196 | Molecular Ion |
| [M - H]• | 195 | Loss of a hydrogen atom |
| [M - CN]+ | 170 | Loss of the cyanide radical |
| [M - CH2CN]+ | 156 | Loss of the cyanomethyl radical |
This table represents predicted fragmentation patterns based on the general principles of mass spectrometry and the known fragmentation of related compounds.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comwikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. thepharmajournal.com For naphthalene derivatives, X-ray crystallography can reveal the planarity of the naphthalene ring system and the orientation of substituent groups. nih.govnih.goveujournal.org
For this compound, a single-crystal X-ray diffraction analysis would provide crucial structural data. The analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. It is expected that the naphthalene core would be nearly planar. eujournal.org The bond lengths within the naphthalene ring would be consistent with those of a typical aromatic system. The C-N bond length of the amino group and the C-C and C≡N bond lengths of the acetonitrile group would also be determined with high precision.
Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen of the nitrile group. nih.gov These interactions can influence the solid-state properties of the compound. In related structures, N-H···N and N-H···O hydrogen bonds are often observed, leading to the formation of extended networks. nih.govnih.gov
Table 3: Representative Crystallographic Data for a Related Naphthalene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.799 (2) |
| b (Å) | 17.284 (3) |
| c (Å) | 17.492 (4) |
| β (°) | 98.26 (3) |
| V (ų) | 3530.2 (12) |
This table shows crystallographic data for 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile to illustrate the type of information obtained from X-ray crystallography. nih.gov Data for the specific title compound is not available in the search results.
Computational Chemistry and Theoretical Investigations of 2 6 Aminonaphthalen 2 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. coppin.eduresearchgate.netwhiterose.ac.uk A key aspect of this analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. ewadirect.com A smaller gap generally indicates a molecule is more reactive.
For 2-(6-Aminonaphthalen-2-yl)acetonitrile, specific values for HOMO energy, LUMO energy, and the resulting energy gap have not been reported in the searched scientific literature. Such a study would typically involve calculations using a specific functional and basis set, for example, B3LYP/6-311G(d,p), to determine these electronic parameters. srneclab.cz
Table 1: Hypothetical DFT Electronic Properties of this compound (Note: The following table is for illustrative purposes only, as specific data for the compound was not found in the literature.)
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Prediction of Molecular Geometry and Conformational Preferences
Computational methods, particularly DFT, are employed to predict the three-dimensional structure of a molecule by optimizing its geometry to find the lowest energy conformation. This process determines key parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds and their relative stabilities.
A complete conformational analysis for this compound, which would detail the preferred spatial orientation of the amino and acetonitrile (B52724) groups relative to the naphthalene (B1677914) ring, has not been published in the reviewed sources.
Table 2: Hypothetical Optimized Geometric Parameters of this compound (Note: The following table is for illustrative purposes only, as specific data for the compound was not found in the literature.)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (naphthalene) | Data not available |
| Bond Length | C-N (amino) | Data not available |
| Bond Length | C-C (acetonitrile) | Data not available |
| Bond Length | C≡N (nitrile) | Data not available |
| Bond Angle | C-C-N (amino) | Data not available |
Theoretical Simulations of Spectroscopic Properties (e.g., NMR, UV-Vis)
Theoretical chemistry provides tools to simulate and predict spectroscopic data, which can aid in the interpretation of experimental results. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Visible absorption spectra by calculating electronic excitation energies and oscillator strengths (intensities). Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).
Simulated UV-Vis and NMR spectra for this compound are not present in the available literature. A TD-DFT calculation would predict the maximum absorption wavelengths (λmax), while GIAO calculations would provide theoretical chemical shifts for each proton and carbon atom in the molecule.
Table 3: Hypothetical Simulated Spectroscopic Data for this compound (Note: The following table is for illustrative purposes only, as specific data for the compound was not found in the literature.)
| Spectrum | Parameter | Calculated Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax 1 | Data not available |
| UV-Vis (TD-DFT) | Oscillator Strength 1 | Data not available |
| ¹H NMR (GIAO) | Chemical Shift (Ar-H) | Data not available |
Investigation of Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is crucial for understanding the fluorescent properties of many organic molecules. Computational studies, often using TD-DFT, can model this process by analyzing the change in electron density distribution between the ground state and the excited state and by examining the molecular orbitals involved in the electronic transition.
For this compound, which contains an electron-donating amino group and an electron-withdrawing acetonitrile group on a naphthalene system, the potential for ICT is high. However, no specific computational investigations into the ICT characteristics of this molecule have been found in the reviewed literature.
Mechanistic Predictions and Elucidation of Reaction Pathways
Computational chemistry is a valuable tool for studying reaction mechanisms, allowing researchers to map out the energy profile of a chemical reaction. This involves locating transition states, calculating activation energies, and identifying intermediates along the reaction coordinate. Such studies can provide a deep understanding of how a molecule is synthesized or how it participates in chemical transformations.
No theoretical studies on the reaction pathways for the synthesis or reactivity of this compound were identified in the literature search.
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein. It is widely used in drug discovery to understand potential biological activity. The simulation yields a docking score, representing the binding affinity, and provides a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.
There are no published molecular docking studies featuring this compound as a ligand in the reviewed scientific databases. Such a study would require selecting a specific protein target and using docking software to predict the binding mode and affinity of the compound.
Mechanistic Insights and Reactivity Studies of 2 6 Aminonaphthalen 2 Yl Acetonitrile
Nucleophilic Reactivity of the Amino Group
The amino group (–NH₂) attached to the naphthalene (B1677914) ring at the 6-position is a key determinant of the molecule's nucleophilic character. As a primary amine, the lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making it a site for various chemical transformations. The nucleophilicity of this amino group is influenced by its position on the naphthalene ring and the presence of the acetonitrile (B52724) substituent.
The amino group in 2-(6-aminonaphthalen-2-yl)acetonitrile is strongly activating and directs electrophilic attack to the ortho and para positions. vanderbilt.edu However, the bulky nature of the naphthalene ring system and potential steric hindrance from the acetonitrile group can influence the regioselectivity of these reactions. In reactions with alkyl halides, the amino group can undergo nucleophilic substitution to form secondary and tertiary amines. vanderbilt.edu The reaction proceeds via an SN2 mechanism, and the formation of multiple alkylation products is a possibility. vanderbilt.edu
Furthermore, the amino group can react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This transformation is often employed as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during electrophilic aromatic substitution. vanderbilt.edu The resulting acetamide (B32628) is still an activating group and an ortho, para-director, but to a lesser extent than the free amino group. vanderbilt.edu
The basicity of the amino group is a crucial factor in its nucleophilic reactivity. Aryl amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. For this compound, the presence of the electron-withdrawing acetonitrile group at the 2-position is expected to further decrease the basicity of the amino group at the 6-position through inductive effects.
Chemical Transformations and Reactivity of the Nitrile Moiety
The nitrile (–C≡N) group at the 2-position of the naphthalene ring is a versatile functional group capable of undergoing a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(6-aminonaphthalen-2-yl)acetic acid) or a carboxamide (2-(6-aminonaphthalen-2-yl)acetamide) as an intermediate. rsc.org While chemical hydrolysis often requires harsh conditions, biocatalytic methods using nitrilases or nitrile hydratases offer a milder and more selective alternative. rsc.org These enzymatic transformations are highly efficient and can proceed under environmentally benign conditions, avoiding the generation of significant waste. rsc.org
Reduction: The nitrile group can be reduced to a primary amine (2-(6-(2-aminoethyl)naphthalen-2-yl)amine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to synthesize diamine derivatives of naphthalene.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, although this is less common for arylacetonitriles compared to activated nitriles. For instance, it could potentially react with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry.
The electronic interplay between the amino and nitrile groups is significant. The electron-donating amino group can influence the reactivity of the nitrile group by increasing the electron density on the naphthalene ring, which might slightly reduce the electrophilicity of the nitrile carbon.
Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the directing effects of both the amino and the cyanomethyl group must be considered to predict the substitution pattern.
The amino group (–NH₂) is a powerful activating group and an ortho, para-director. The cyanomethyl group (–CH₂CN) is generally considered to be a deactivating group and a meta-director due to the electron-withdrawing nature of the nitrile. However, the methylene (B1212753) spacer (–CH₂–) isolates the nitrile's deactivating inductive effect from the ring to some extent.
Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution, with the 1-position (α-position) being kinetically favored over the 2-position (β-position). nih.gov In 2,6-disubstituted naphthalenes, the outcome of electrophilic substitution depends on the nature of the existing substituents.
For this compound, the powerful activating and directing effect of the amino group at C-6 will likely dominate. The amino group strongly directs incoming electrophiles to the C-5 and C-7 positions (ortho to the amino group). The C-1 and C-3 positions are ortho to the cyanomethyl group and meta to the amino group, while the C-4 and C-8 positions are para to one group and meta to the other.
Considering the strong activation by the amino group, electrophilic substitution is most likely to occur at the positions ortho to it. Therefore, the primary products of electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to be the 5- and 7-substituted derivatives. The relative ratio of these isomers would be influenced by steric factors.
Metal-Catalyzed Cross-Coupling Reactions Involving Substituted Naphthalenes
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Substituted naphthalenes, including this compound, can serve as substrates in these reactions, provided they are appropriately functionalized (e.g., as a halide or triflate).
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. nih.gov If this compound were converted to a bromo or iodo derivative (e.g., at the 5- or 7-position), it could readily participate in Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. nih.govrsc.org The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for further functionalization. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govwikipedia.org A halogenated derivative of this compound could be coupled with various alkenes to introduce substituted alkenyl groups onto the naphthalene ring. rsc.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a highly effective method for the synthesis of arylamines. libretexts.orgyoutube.com If a halogen were introduced onto the naphthalene ring of the title compound, it could undergo a Buchwald-Hartwig amination with another amine, leading to the synthesis of more complex diamine structures. Conversely, the amino group of this compound itself could act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide.
Oxidative Cross-Coupling: Recent studies have shown the aerobic catalyzed oxidative cross-coupling of aminonaphthalenes with phenols and naphthols using a Cr-salen catalyst. nsf.govnih.gov These reactions suggest that this compound could potentially undergo similar C-C or C-O bond-forming reactions under oxidative conditions.
| Coupling Reaction | Description | Potential Application for this compound |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an organoboron compound with a halide/triflate. nih.gov | Coupling of a halogenated derivative with boronic acids to form C-C bonds. nih.govrsc.org |
| Heck Reaction | Pd-catalyzed reaction of an unsaturated halide with an alkene. nih.govwikipedia.org | Coupling of a halogenated derivative with alkenes to form C-C bonds. rsc.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd-catalyzed reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org | Formation of C-N bonds by reacting a halogenated derivative with an amine or by using the amino group as the nucleophile. libretexts.orgyoutube.com |
| Oxidative Cross-Coupling | Metal-catalyzed coupling under oxidative conditions. nsf.govnih.gov | Potential for C-C or C-O bond formation with suitable coupling partners. nsf.govnih.gov |
Investigation of Reaction Kinetics and Thermodynamics
Kinetics: The rate of reactions involving this compound will be influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. For electrophilic aromatic substitution, the activating effect of the amino group suggests that these reactions would be relatively fast. The kinetics of the oxidation of naphthalene by potassium permanganate (B83412) have been studied, showing first-order kinetics with respect to the oxidant, substrate, and acid concentration. researchgate.net Similar kinetic studies on the functionalized naphthalene could provide valuable mechanistic information. The study of multistep reaction kinetics can be complex, but methods for deriving rate equations are well-established. nih.gov The reaction kinetics of amination reactions are influenced by the electronic properties of the substrate. rsc.org
| Parameter | Significance | Expected Influence on this compound |
| Enthalpy of Formation | Overall stability of the molecule. | Expected to be a stable molecule due to its aromatic system. |
| Gibbs Free Energy of Reaction | Spontaneity of a reaction. | Will determine the feasibility of various transformations. |
| Activation Energy | The energy barrier that must be overcome for a reaction to occur. | Will determine the rate of reactions; likely lowered for electrophilic attack due to the amino group. |
| Rate Constant | A measure of the reaction rate. | Will be specific to each reaction and influenced by conditions. |
Redox Properties and Electrochemical Behavior
The redox properties of this compound are of interest due to the presence of the electron-donating amino group and the naphthalene ring system, both of which can participate in electrochemical processes.
Oxidation: The amino group makes the molecule susceptible to oxidation. The oxidation potential of aminonaphthalenes is generally lower than that of naphthalene itself, indicating they are more easily oxidized. nsf.gov Cyclic voltammetry studies on related aminonaphthalene compounds have shown that they can be oxidized electrochemically. nsf.govresearchgate.net The onset oxidation potential of N,N-dimethyl-2-aminonaphthalene has been reported to be significantly lower than that of some phenolic compounds, suggesting that the aminonaphthalene moiety is a readily oxidizable species. nsf.gov The oxidation of phenols and anilines has been studied extensively, and their oxidation potentials correlate with their reactivity. rsc.orgrsc.org The oxidation of this compound would likely initiate at the amino group, potentially leading to the formation of radical cations or other oxidized species. The electrochemical oxidation of naphthols has also been investigated. doi.org
Reduction: The naphthalene ring system can be electrochemically reduced, although this typically occurs at negative potentials. The standard reduction potential for the O₂/H₂O couple in organic solvents like acetonitrile has been estimated. nih.gov The presence of the electron-withdrawing nitrile group might make the reduction of the naphthalene ring slightly more favorable compared to unsubstituted naphthalene. The reduction potential of a molecule is a measure of its tendency to be reduced. libretexts.org The development of electrophotocatalytic strategies has enabled access to extremely high reduction potentials. nih.gov
Cyclic voltammetry would be a key technique to investigate the redox behavior of this compound. researchgate.netresearchgate.netnih.gov A typical cyclic voltammogram would reveal the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and its ability to participate in electron transfer reactions.
| Electrochemical Parameter | Description | Expected Behavior for this compound |
| Oxidation Potential | The potential at which the compound loses electrons. | Expected to have a relatively low oxidation potential due to the amino group. |
| Reduction Potential | The potential at which the compound gains electrons. | Reduction of the naphthalene ring is possible at negative potentials. |
| Cyclic Voltammetry | An electrochemical technique to study redox processes. | Would show characteristic oxidation and reduction peaks. |
Applications in Advanced Materials Science and Molecular Probes
Design and Synthesis of D-π-A Push-Pull Systems for Optoelectronic Devices
Donor-π-Acceptor (D-π-A) push-pull systems are a class of organic molecules with significant potential in optoelectronics due to their tunable electronic and photophysical properties. mdpi.comresearchgate.net In these systems, an electron-donating group (D) is linked to an electron-accepting group (A) through a π-conjugated spacer. The 6-amino-2-naphthalenyl group in 2-(6-Aminonaphthalen-2-yl)acetonitrile can function effectively as the electron-donating component.
The design of these systems allows for intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to their function in various devices. rsc.org By chemically modifying the acetonitrile (B52724) group or the amino group, this precursor can be integrated into larger D-π-A architectures, enabling the fine-tuning of their absorption and emission characteristics for specific optoelectronic applications. mdpi.com
The aminonaphthalene core of this compound is inherently fluorescent. This property is the basis for its use as a precursor in the synthesis of novel fluorescent dyes and chromophores. nih.gov Naphthalimide derivatives, for instance, are a well-known class of fluorescent dyes with excellent stability and photophysical properties that can be modulated by introducing different substituents. researchgate.netnih.govrsc.org
Through chemical reactions, the this compound scaffold can be elaborated into more complex dye structures. The amino group acts as a strong electron donor, which can enhance the fluorescence quantum yield and shift the emission wavelength. nih.gov The synthesis of a series of aniline-based fluorophores demonstrated that specific substitutions could lead to excellent fluorophores with high quantum yields, even in aqueous solutions. nih.gov Similarly, modifying the aminonaphthalene structure allows for the creation of dyes with a wide range of emission colors and properties suitable for various applications, from textile dyeing to advanced imaging. researchgate.net
Table 1: Photophysical Properties of Representative Naphthalimide-Based Dyes
| Dye Structure | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| N-Ester Naphthalimide | DMF | 372 - 433 | - | 4000 - 6600 |
| N-Ester Naphthalimide | THF | 370 - 419 | - | 3880 - 6400 |
| 4-Acetylamino Naphthalimide | DMF | 372 - 433 | - | 4000 - 6600 |
| 4-Acetylamino Naphthalimide | THF | 370 - 419 | - | 3880 - 6400 |
Data adapted from studies on naphthalimide derivatives, illustrating the tunable properties of related structures. researchgate.net
Organic Light-Emitting Diodes (OLEDs) are a leading technology for displays and solid-state lighting. rsc.org The performance of an OLED is highly dependent on the properties of the organic materials used, particularly the emissive layer. rsc.org Anthracene and naphthalene (B1677914) derivatives are widely utilized in OLEDs as emitting materials, as well as hole- and electron-transporting materials. rsc.orgnih.govresearchgate.net
Derivatives of this compound can be engineered to serve as emitters in OLEDs. By incorporating this scaffold into larger molecules, materials with deep-blue, blue, green, or even red emission can be developed. nih.govresearchgate.net For example, a series of 9-(2-naphthyl)anthracene derivatives were used as non-doped emitting materials, with one device exhibiting a deep-blue emission with high efficiency. researchgate.net The operating mechanism of an OLED involves the injection of electrons and holes, their transport through organic layers, and their recombination in the emissive layer to produce light. youtube.com The molecular structure of the emitter, which can be derived from precursors like this compound, is crucial for achieving high external quantum efficiency and power efficiency. nih.govyoutube.com
Development of Molecular Probes for Biological Research (Excluding Clinical Human Trials)
The fluorescent and structural properties of molecules derived from this compound make them excellent candidates for the development of molecular probes for biological research. These probes can be used to visualize and track biological processes without interfering with them.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. researchgate.net The development of effective PET radiotracers requires a precursor molecule that can be efficiently labeled with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). radiologykey.comnih.gov
The this compound structure can serve as a scaffold to synthesize more complex molecules designed to bind to specific biological targets, such as enzymes or receptors. Once the targeting molecule is synthesized, it can be chemically modified to allow for the attachment of a radioisotope. For example, a common method involves nucleophilic substitution with ¹⁸F-fluoride. radiologykey.com The synthesis often involves multiple steps, including the reaction of a precursor with a dried ¹⁸F-Kryptofix 2.2.2 complex in a solvent like acetonitrile or DMSO, followed by purification. radiologykey.comnih.gov This process results in a radiolabeled probe that can be used in preclinical PET imaging studies to investigate disease models and drug efficacy.
Table 2: Common Positron Emitters for PET Imaging
| Radioisotope | Half-life (minutes) | Max. Positron Energy (MeV) | Key Features |
| Fluorine-18 (¹⁸F) | 109.8 | 0.635 | Longer half-life allows for longer synthesis times and distribution. |
| Carbon-11 (¹¹C) | 20.4 | 0.960 | Shorter half-life allows for multiple studies in the same subject on the same day. |
| Nitrogen-13 (¹³N) | 9.97 | 1.190 | Used for myocardial perfusion imaging. |
| Oxygen-15 (¹⁵O) | 2.07 | 1.720 | Used for blood flow and oxygen metabolism studies. |
The inherent fluorescence of the aminonaphthalene core makes this compound an attractive starting material for creating probes for fluorescence microscopy. These probes can be designed to stain specific cellular compartments or to track the movement and interaction of biomolecules in living cells. By attaching specific targeting moieties to the aminonaphthalene scaffold, researchers can direct the fluorescent probe to organelles like mitochondria or to specific proteins or nucleic acids.
The naphthalene scaffold is a common feature in many biologically active compounds and is often used as a starting point for drug discovery. ekb.eg Derivatives of this compound can be synthesized and screened for their ability to inhibit specific enzymes. For example, substituted naphthalene derivatives have been identified as inhibitors of the human cytomegalovirus (HCMV) protease. nih.gov
By systematically modifying the structure of the lead compound—for instance, by altering substituents on the naphthalene ring or by converting the acetonitrile group into other functional groups—researchers can conduct Structure-Activity Relationship (SAR) studies. nih.gov These studies are crucial for understanding which parts of the molecule are essential for its biological activity and for optimizing its potency and selectivity. nih.govresearchgate.net For example, SAR studies on naphthoquinone derivatives have provided insights into their anticancer potential. researchgate.net Molecular docking and dynamics simulations can further aid in understanding the binding interactions between the naphthalene-based inhibitors and their target enzymes, guiding the design of more effective therapeutic agents. rsc.org
Utilization as Synthetic Building Blocks for Complex Organic Architectures
In synthetic chemistry, organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular architectures. nih.gov These blocks are crucial in medicinal chemistry, organic chemistry, and materials science for creating larger, more intricate structures such as supramolecular complexes and polymers. nih.govrsc.org The compound this compound is a prime example of such a building block, possessing a versatile scaffold for elaboration.
The naphthalene core provides a rigid, aromatic platform that is a common feature in materials designed for organic light-emitting diodes (OLEDs) and solid-state lasers. mdpi.comrsc.org The introduction of a naphthalene unit into molecular structures can effectively shift emission colors and enhance photo- and thermal-stability, making it a desirable component for optoelectronic materials. rsc.org Specifically, naphthalene-based copolymers are explored as blue-light-emitting materials for OLEDs. mdpi.com
The true synthetic versatility of this compound lies in its functional groups. The primary amine (-NH₂) is a nucleophilic site and a key precursor for forming a wide array of chemical bonds and heterocyclic rings. nih.gov It readily participates in condensation reactions, such as the formation of Schiff bases (azomethines), which are pivotal intermediates in the synthesis of various heterocyclic systems. nih.govamazonaws.com The acetonitrile group (-CH₂CN) contains an active methylene (B1212753) group, making it a valuable component in reactions like the Michael addition and other carbon-carbon bond-forming transformations that lead to complex cyclic and acyclic systems. researchgate.net
Research has shown that related naphthalene derivatives, such as 2-naphthol (B1666908) and naphthylamines, are extensively used in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks like oxazines, chromenes, and benzimidazoles. amazonaws.comfardapaper.ir Similarly, the reaction of hetaryl acetonitriles with various reagents can lead to the formation of substituted hexenenitriles and pyrrolidines. researchgate.net This established reactivity underscores the potential of this compound to serve as a key starting material for a variety of complex molecular targets. Heterocyclic compounds, in general, are a cornerstone of medicinal chemistry and materials science due to their wide-ranging biological and physical properties. frontiersin.org
Table 1: Examples of Complex Architectures from Naphthalene-Based Building Blocks
| Architecture Type | Synthetic Approach | Potential Application | Relevant Finding |
|---|---|---|---|
| Heterocyclic Compounds (e.g., Oxazines, Pyrimidines) | Multicomponent reactions involving the amino group and/or the acetonitrile moiety. amazonaws.comfardapaper.irfrontiersin.org | Pharmaceuticals, Agrochemicals | 2-Naphthol, an analogous compound, is widely used to synthesize diverse heterocyclic systems through one-pot multicomponent reactions. fardapaper.ir |
| Conjugated Polymers | Polymerization reactions (e.g., cross-coupling) utilizing the naphthalene core. | Organic Light-Emitting Diodes (OLEDs), Organic Lasers. mdpi.comrsc.org | Naphthalene-based polymers are suitable materials for OLED applications, particularly for blue-color emission. mdpi.com |
| Azo Dyes | Diazotization of the amino group followed by coupling with an appropriate aromatic partner. | Industrial Dyes, Pigments. researchgate.net | Naphthylamines are common precursors for synthesizing azo dyes used in the textile industry. researchgate.netknowde.com |
| Supramolecular Assemblies | Non-covalent self-assembly driven by interactions involving the aromatic system. rsc.org | Sensors, Molecular Recognition | Aqueous supramolecular chemistry uses building blocks to form complex, higher-ordered architectures through non-covalent interactions. rsc.org |
Potential in Functional Textiles and Food Pigments Research
The chromophoric naphthalene group and the reactive amino functionality position this compound as a candidate for research in dyes and pigments.
Functional Textiles Naphthalene derivatives are widely used in the production of dyes and pigments for the textile industry. knowde.com They are valued for their ability to impart vibrant, long-lasting color and improve the lightfastness of the final product. knowde.com Azo dyes, which account for a significant portion of all commercial colorants, are synthesized via the reaction of a diazotized aromatic amine with a coupling component. researchgate.netacs.org The primary amino group on this compound makes it a suitable precursor for diazotization, and subsequent coupling could yield a variety of naphthalene-based azo dyes. Such dyes have been successfully applied to synthetic fibers like polyester, with studies evaluating their dyeing properties and fastness to washing, light, and rubbing. researchgate.net
Beyond coloration, there is potential for creating functional textiles. For instance, modifying the amino group to create a quaternary ammonium (B1175870) salt could impart antimicrobial properties to fabrics, a desirable feature for medical textiles and smart packaging. rsc.org
Table 2: Naphthalene-Based Dyes in Textile Applications
| Dye Class | Key Structural Feature | Target Fiber | Functional Property |
|---|---|---|---|
| Azo Dyes | Naphthalene-based aromatic amine precursor. researchgate.net | Polyester. researchgate.net | Coloration (various hues), Lightfastness, Wash Fastness. researchgate.netknowde.com |
| Disperse Dyes | Naphthalene core. researchgate.net | Polyester, Synthetic Fibers. researchgate.net | Provides color to hydrophobic fibers. |
Food Pigments Research The application of new synthetic compounds as food pigments is a highly regulated and scrutinized field. While many synthetic food colorants are chemically azo dyes, and this compound could theoretically serve as a precursor for such a dye, its use in this area is purely speculative and faces significant hurdles. researchgate.netresearchgate.net
There is a growing global trend to replace synthetic food colors with natural products due to consumer concerns and toxicological findings associated with some synthetic dyes. researchgate.netnih.gov Any new synthetic food additive must undergo rigorous toxicological evaluation to establish its safety and an Acceptable Daily Intake (ADI) level. researchgate.net Many existing synthetic colorants have been removed from permitted lists due to health concerns. researchgate.net Currently, there is no research suggesting the use of this compound or its derivatives in food applications. The primary focus in the food industry is on the stability and safety of existing natural and approved synthetic pigments. nih.govnih.gov
Future Research Directions and Unexplored Avenues for 2 6 Aminonaphthalen 2 Yl Acetonitrile
Development of Sustainable and Green Chemistry Approaches to Synthesis
The future synthesis of 2-(6-Aminonaphthalen-2-yl)acetonitrile will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes for analogous compounds, such as 2-naphthylacetonitrile (B189437), sometimes involve palladium-catalyzed decarboxylative coupling, which can achieve high yields but may use hazardous reagents and solvents. chemicalbook.com Future research should focus on developing more sustainable methodologies.
One promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases in chemoenzymatic synthesis, has shown success in the green production of related amino-esters. rsc.org Similarly, renewable biopolymers like chitosan (B1678972) have been effectively used as catalysts in the synthesis of α-amino nitriles. rsc.org Investigating the applicability of such biocatalysts for the synthesis of this compound could lead to milder reaction conditions and reduced waste.
Furthermore, the adoption of greener solvents and reaction conditions is crucial. Research into solvent-free reactions or the use of water as a co-solvent, as demonstrated in other green chemical processes, could significantly improve the environmental footprint of the synthesis. researchgate.netacs.org The development of one-pot multicomponent reactions, which are atom-economical and reduce the number of purification steps, also presents a valuable strategy. nih.gov
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes or whole-cell systems to catalyze key reaction steps. | High selectivity, mild reaction conditions, biodegradability of catalysts. |
| Green Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or bio-based solvents. | Reduced toxicity and environmental pollution. |
| Catalyst-Free Synthesis | Designing reaction pathways that do not require a catalyst, often under solvent-free conditions. acs.org | Simplified purification, reduced cost, and avoidance of metal contamination. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. nih.gov | Increased efficiency, reduced waste, and atom economy. |
Integration into Supramolecular Assemblies and Nanomaterials
The naphthalene (B1677914) moiety within this compound provides a structural basis for its integration into supramolecular assemblies and advanced nanomaterials. Naphthalene derivatives, particularly naphthalene diimides, are known to self-assemble into various nanostructures such as nanofibers, nanotwists, and nanobelts through π-π stacking interactions. researchgate.netrsc.orggoogle.comworldscientific.com This self-assembly behavior is crucial for the bottom-up fabrication of functional organic materials.
Future research could explore the self-assembly properties of this compound and its derivatives. By modifying the amino and nitrile groups, it may be possible to tune the intermolecular interactions and control the morphology of the resulting nanostructures. The amino group, for instance, can participate in hydrogen bonding, which, in conjunction with π-π stacking, can lead to highly ordered assemblies.
The potential applications for such nanomaterials are vast, ranging from organic electronics to biomedical devices. google.com For example, self-assembled nanostructures could be used as scaffolds for tissue engineering, as components in organic field-effect transistors, or as fluorescent chemosensors. google.com
Advanced Spectroscopic Characterization in Complex Biological and Material Environments
A thorough understanding of the behavior of this compound in complex environments is essential for its application in materials science and chemical biology. Advanced spectroscopic techniques will play a pivotal role in this characterization.
While detailed spectroscopic data for the 6-amino isomer is not widely available, data for the related 2-(3-Aminonaphthalen-2-yl)acetonitrile and other naphthalene derivatives can provide a predictive framework. evitachem.com For instance, ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the methylene (B1212753) protons of the acetonitrile (B52724) group, and a broad signal for the amino protons. evitachem.com Infrared (IR) spectroscopy would be expected to show a characteristic nitrile (C≡N) stretching vibration. evitachem.comresearchgate.net
Future research should focus on employing advanced spectroscopic methods to probe the interactions of this compound within biological matrices or as part of a larger material assembly. Techniques such as fluorescence spectroscopy, circular dichroism, and advanced NMR methods can provide insights into its conformation, binding interactions, and local environment. For example, analyzing the spectroscopic signatures upon binding to a protein or integration into a polymer matrix can reveal crucial information about its function and stability.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature | Reference for Similar Compounds |
| ¹H NMR | Aromatic protons (multiplets), CH₂CN (singlet), NH₂ (broad singlet) | evitachem.comyoutube.comchemicalbook.comspectrabase.com |
| ¹³C NMR | Signals for aromatic carbons, CH₂CN, and C≡N | youtube.com |
| IR Spectroscopy | C≡N stretch (2200-2260 cm⁻¹), N-H bend (1600-1650 cm⁻¹) | evitachem.comresearchgate.net |
Bio-conjugation Strategies and Bio-orthogonality in Chemical Biology Applications
The presence of both an amino group and a nitrile group makes this compound a promising candidate for bioconjugation and bioorthogonal chemistry. acs.orgnih.govwikipedia.orgnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org
A particularly exciting avenue of research lies in the potential for the nitrile group to participate in bioorthogonal "click" reactions. It has been demonstrated that heteroaromatic nitriles can react selectively with N-terminal cysteine residues on proteins under physiological conditions. nih.govacs.org This reaction is highly specific and can be used to label proteins for imaging, drug delivery, or to create protein-based nanostructures. nih.gov Future studies should investigate whether the nitrile group in this compound exhibits similar reactivity and explore its utility as a bioorthogonal handle. The electronic properties of the aminonaphthalene ring could potentially be tuned to modulate the reactivity of the nitrile group. acs.org
The amino group also offers a handle for traditional bioconjugation methods, allowing the attachment of this molecule to biomolecules or surfaces. This dual functionality opens up possibilities for creating complex, multifunctional bioconjugates.
Machine Learning and AI-Driven Molecular Design for Derivative Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling the rapid screening of virtual compound libraries and the design of molecules with desired properties. nih.govnih.govchemrxiv.org These computational approaches can be powerfully applied to the discovery of novel derivatives of this compound.
Future research can focus on building quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the biological activity or material properties of virtual derivatives. nih.govnih.govresearchgate.net For example, by training a model on a dataset of compounds with known inhibitory activity against a particular enzyme, it would be possible to screen a virtual library of this compound derivatives to identify promising new inhibitor candidates. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 2-(6-Aminonaphthalen-2-yl)acetonitrile?
Methodological Answer:
A common approach involves the cyanoethylation of 6-amino-2-naphthol or its derivatives. For instance, nucleophilic substitution reactions using bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) can introduce the nitrile group. Alternatively, Friedel-Crafts alkylation of 6-aminonaphthalene with cyano-containing electrophiles may be employed. Post-synthetic purification often involves column chromatography with acetonitrile/water gradients, followed by recrystallization from acetonitrile or methanol .
Key Considerations:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm the presence of the naphthyl proton environment (δ 7.2–8.5 ppm) and the acetonitrile carbon (δ ~120 ppm).
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid at 1 mL/min. Retention time and peak symmetry indicate purity .
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular weight (e.g., 198.23 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
